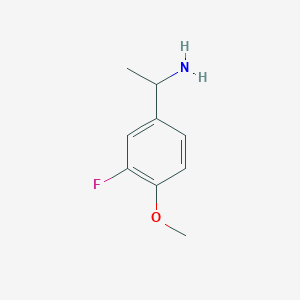

1-(3-Fluoro-4-methoxyphenyl)ethanamine

Vue d'ensemble

Description

1-(3-Fluoro-4-methoxyphenyl)ethanamine is a chemical compound that has been synthesized and studied for its potential applications in various fields of chemistry and pharmacology. Although explicit studies on this compound are limited, its related derivatives have been extensively researched for their antimicrobial properties and potential use in creating novel chemical entities.

Synthesis Analysis

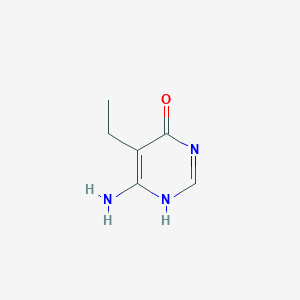

The synthesis of derivatives closely related to 1-(3-Fluoro-4-methoxyphenyl)ethanamine involves several chemical reactions, including propargylation followed by the click reaction, Gewald synthesis, and Vilsmeier-Haack reaction among others. These methods yield compounds with potential antimicrobial activities and provide a foundation for further chemical modifications (Nagamani et al., 2018); (Puthran et al., 2019).

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using NMR, Mass Spectrometry, and X-ray crystallography, revealing complex structures with potential bioactive properties. These studies contribute to understanding the molecular framework and the influence of substituents on the compound's overall properties and activities (Düğdü et al., 2013).

Chemical Reactions and Properties

1-(3-Fluoro-4-methoxyphenyl)ethanamine and its derivatives participate in various chemical reactions, leading to the synthesis of novel compounds with significant antimicrobial and possibly other biological activities. These reactions involve interactions with different reagents under specific conditions to yield a wide array of chemical structures (Jarag et al., 2011).

Physical Properties Analysis

The physical properties of compounds synthesized from 1-(3-Fluoro-4-methoxyphenyl)ethanamine, such as solubility, melting points, and crystallinity, are crucial for their application in various fields. These properties are often studied using techniques like XRD, TGA, and SEM, providing insights into the material's stability and suitability for further applications (Jarag et al., 2011).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with biological targets, are essential for the development of pharmaceuticals and other chemical entities. Derivatives of 1-(3-Fluoro-4-methoxyphenyl)ethanamine show potential for antimicrobial activity, which is a significant aspect of their chemical property profile (Nagamani et al., 2018); (Puthran et al., 2019).

Applications De Recherche Scientifique

Synthesis and Pharmaceutical Applications

Apremilast Synthesis

Antimicrobial Activity

Research into novel Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile, derived from 1-(3-Fluoro-4-methoxyphenyl)ethanone, demonstrated significant antimicrobial activity. This study suggests potential pharmaceutical applications for these compounds, with some showing excellent activity compared to other derivatives (Divyaraj Puthran et al., 2019).

Material Science and Organic Chemistry

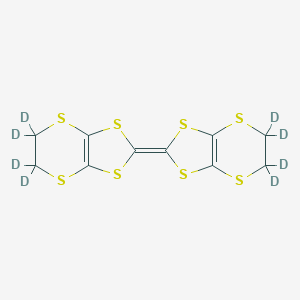

Luminescence and Transport Properties

The study of naphthyl phenylamine compounds, including derivatives of 1-(3-Fluoro-4-methoxyphenyl)ethanamine, explored their transport and luminescence properties. This research contributes to the understanding of the effects of polar side groups on the hole mobilities and luminescence of organic compounds, potentially impacting the development of organic light-emitting diodes (OLEDs) (K. Tong et al., 2004).

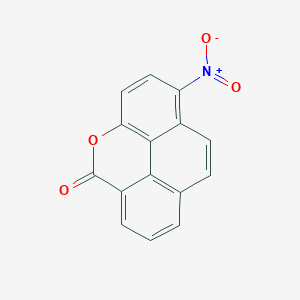

Chalcone Synthesis

Another application involves the synthesis of chalcone derivatives through condensation of related compounds. This research highlighted the advantages of using sonochemical methods over conventional methods for synthesizing chalcones, pointing to potential efficiencies in organic synthesis processes (K. J. Jarag et al., 2011).

Propriétés

IUPAC Name |

1-(3-fluoro-4-methoxyphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FNO/c1-6(11)7-3-4-9(12-2)8(10)5-7/h3-6H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGUPBBABCUKYCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)OC)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10398662 | |

| Record name | 1-(3-fluoro-4-methoxyphenyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10398662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Fluoro-4-methoxyphenyl)ethanamine | |

CAS RN |

105321-49-1 | |

| Record name | 1-(3-fluoro-4-methoxyphenyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10398662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

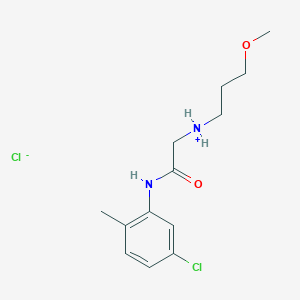

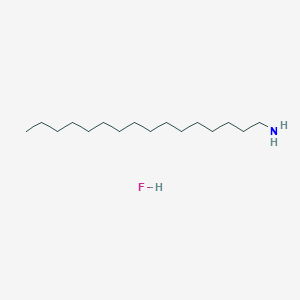

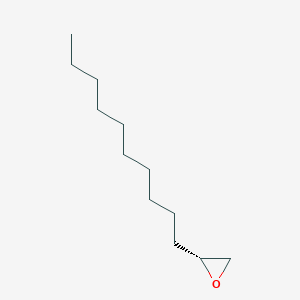

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Chlorophenyl)methyl]-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-1-one](/img/structure/B11112.png)